![molecular formula C15H11ClN4O3 B2650424 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- CAS No. 385376-16-9](/img/structure/B2650424.png)
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is a useful research compound. Its molecular formula is C15H11ClN4O3 and its molecular weight is 330.73. The purity is usually 95%.
BenchChem offers high-quality Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Studies and Purine Metabolism
Hereditary Xanthinuria and Purine Metabolism
Research has identified hereditary xanthinuria as a condition characterized by markedly low serum uric acid concentrations, with patients exhibiting abnormal purine metabolism. Studies involving the administration of allopurinol, a purine analog, to patients with hereditary xanthinuria have provided insights into the purine metabolic pathways and the role of xanthine oxidase in this condition. These findings underscore the complexity of purine metabolism and the potential therapeutic applications of purine analogs in managing conditions like hereditary xanthinuria (Kojima et al., 1984).
Antiviral Research
Anti-retroviral Activity of Purine Analogs
Purine analogs such as 2',3'-dideoxyinosine (ddI) have demonstrated anti-retroviral activity in vitro and have been evaluated in clinical settings for their efficacy against HIV. Studies have shown that ddI, a purine analog, exhibits favorable toxicity profiles and potential therapeutic benefits for patients with HIV, indicating the significant role that purine derivatives can play in antiviral therapy (Yarchoan et al., 1989).
Oncological Research
Purine Metabolism in Cancer
The purine metabolism pathway is crucial in cancer research, as certain purine derivatives and their metabolites play significant roles in the proliferation of cancer cells. Studies have explored the use of purine analogs in treating various cancers, demonstrating the therapeutic potential of targeting purine metabolism in oncology. For instance, the utilization of purine analogs in chemotherapy regimens for leukemia has been investigated, highlighting the importance of purine metabolism in developing effective cancer treatments (Santana et al., 1992).
Neurological Research
Purine Analogs in Neuroprotection
Research into the neuroprotective properties of purine analogs has identified potential benefits in neurological disorders such as Parkinson's disease. Studies investigating the effects of caffeine, a purine derivative, have suggested that antagonism of adenosine receptors by purine analogs could attenuate neurotoxicity and provide a basis for therapeutic interventions in neurodegenerative diseases (Chen et al., 2001).
特性
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLLYLPXCCYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



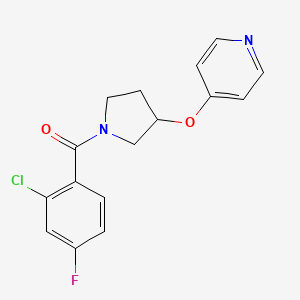
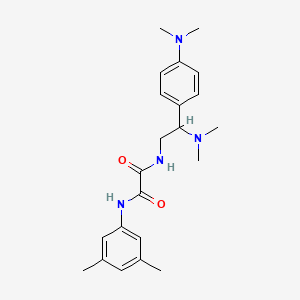

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
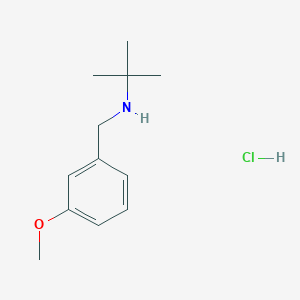
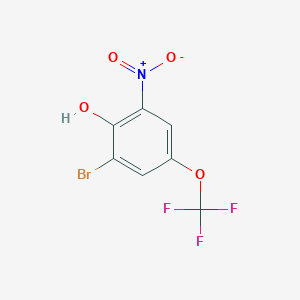
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)
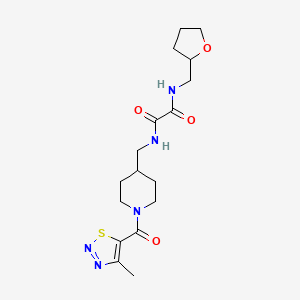
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
